DGAT1 Inhibitory Potency: Defining the Impact of the 4-Oxo Group in Adamantane Carboxylic Acids
The 4-oxo substitution is a critical determinant of DGAT1 inhibitory activity in adamantane carboxylic acid derivatives. While simple 1-adamantanecarboxylic acid (without the ketone) shows significantly weaker activity, optimized derivatives containing the 4-oxo-adamantane core achieve low nanomolar potency. For instance, a lead compound (43c) from a series of E-adamantane carboxylic acid derivatives, which incorporates a functionalized core derived from 4-oxoadamantane-1-carboxylic acid, exhibits an IC50 of 5 nM against both human and mouse DGAT1 [1]. This is a dramatic improvement over the initial hit compound 2, which had IC50 values of 539 nM (human) and 2651 nM (mouse) [1]. The target compound serves as the essential synthetic gateway to this potent pharmacophore.
| Evidence Dimension | DGAT1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | N/A (Precursor to active derivatives) |
| Comparator Or Baseline | Optimized derivative 43c (derived from 4-oxoadamantane-1-carboxylic acid core): IC50 = 5 nM; Initial hit compound 2: IC50 = 539 nM (human), 2651 nM (mouse) |
| Quantified Difference | >100-fold improvement in potency from initial hit to optimized derivative |
| Conditions | In vitro enzyme assay against human and mouse DGAT1 |
Why This Matters
The dramatic increase in potency achieved by optimizing the adamantane core—for which the target compound is a key building block—demonstrates the non-negotiable requirement for the 4-oxo functional group to achieve nanomolar target engagement.
- [1] Pagire, S. H., Pagire, H. S., Lee, G. B., Han, S. J., Kwak, H. J., Kim, J. Y., ... & Ahn, J. H. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 101, 716-735. View Source
